molecular formula C8H4F3N B1421417 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile CAS No. 1221725-43-4

2,2-Difluoro-2-(4-fluorophenyl)acetonitrile

Cat. No. B1421417
M. Wt: 171.12 g/mol
InChI Key: HNQWMZOIYDDHSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile is represented by the InChI code: 1S/C8H4F3N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H . The molecular weight of this compound is 171.12 .


Physical And Chemical Properties Analysis

The physical form of 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile is a liquid . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Electrochemical and Spectroscopic Characteristics

The copolymerization of related compounds like 3-(4-fluorophenyl)thiophene and 3,4-ethylenedioxythiophene in acetonitrile showcases beneficial properties such as high conductivity and excellent stability. This process, which involves electrochemical synthesis, highlights the utility of fluoro-substituted compounds in developing advanced materials with desirable electrochemical behaviors (Wei et al., 2006).

Reaction with Primary and Secondary Amines

Research indicates that reactions involving compounds similar to 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile, like 2,2-di(4-nitrophenyl)-1,1-difluoroethene, with primary and secondary amines in acetonitrile can result in significant chemical transformations. This demonstrates the compound's reactivity and potential in synthetic chemistry (Leffek & Maciejewska, 1986).

Synthesis of Fluorinated Compounds

The synthesis of various fluorinated compounds, such as 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid, demonstrates the versatility of 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile in creating complex molecules. This process, involving multiple steps and transformations, is crucial in the development of fluorine chemistry (Buss, Coe, & Tatlow, 1998).

Electrochemical Polymerization

Studies on the electrochemical polymerization of related compounds, such as 3-(4-fluorophenyl) thiophene, in ionic liquids, demonstrate the potential of fluoro-substituted compounds in creating novel polymeric materials. These polymers display unique properties such as slower ion insertion kinetics, which are valuable in specific industrial and research applications (Naudin et al., 2002).

Fluorination in Organic Synthesis

The use of fluoro-substituted acetonitriles, like 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile, in organic synthesis, is evident in processes like fluorination of olefins and arenes. This approach, which involves radical cations, showcases the role of such compounds in introducing fluorine atoms into organic molecules, an important aspect in pharmaceuticals and agrochemicals (O'Malley, King, & Turner, 1985).

Safety And Hazards

The safety information for 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile includes several hazard statements: H226, H302, H312, H315, H319, H332, H335 . These indicate that the compound is flammable and can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQWMZOIYDDHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(4-fluorophenyl)acetonitrile

CAS RN

1221725-43-4
Record name 2,2-difluoro-2-(4-fluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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